molecular formula C26H18F6Si B11943825 Bis(3-(trifluoromethyl)phenyl)diphenylsilane CAS No. 426-75-5

Bis(3-(trifluoromethyl)phenyl)diphenylsilane

Katalognummer: B11943825
CAS-Nummer: 426-75-5
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: UXORKYXIKMRVRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-(trifluoromethyl)phenyl)diphenylsilane is a chemical compound with the molecular formula C26H18F6Si and a molecular weight of 472.51 g/mol . It is known for its unique structural features, which include two trifluoromethyl groups attached to phenyl rings, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(trifluoromethyl)phenyl)diphenylsilane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with diphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent control over purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-(trifluoromethyl)phenyl)diphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can yield silanes with different substituents .

Wirkmechanismus

The mechanism of action of Bis(3-(trifluoromethyl)phenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Eigenschaften

CAS-Nummer

426-75-5

Molekularformel

C26H18F6Si

Molekulargewicht

472.5 g/mol

IUPAC-Name

diphenyl-bis[3-(trifluoromethyl)phenyl]silane

InChI

InChI=1S/C26H18F6Si/c27-25(28,29)19-9-7-15-23(17-19)33(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(18-24)26(30,31)32/h1-18H

InChI-Schlüssel

UXORKYXIKMRVRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.